![molecular formula C24H20N2O5 B2658213 ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate CAS No. 442557-53-1](/img/structure/B2658213.png)
ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate
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Description
The compound “ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate” is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes are known to be strong acceptors . They have been synthesized with different end groups and have high electron affinity values .
Synthesis Analysis
While the specific synthesis of “ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate” is not available, related compounds have been synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Scientific Research Applications
Synthesis of Functionalized Benzo[1,3]dioxin-4-ones
The compound ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate is related to the synthesis of functionalized benzo[1,3]dioxin-4-ones . These derivatives play a pivotal role in natural products and synthetic organic chemistry. They contribute significantly towards the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Chemosensor Systems
The compound ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)benzoate is related to new chemosensor systems of the benzo-[de]isoquinoline-1,3-dione series . Some compounds exhibit high chemosensor selectivity in the determination of anions .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders . One of the most widely used NSAIDs is ibuprofen .
properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-31-24(30)16-9-11-17(12-10-16)25-20(27)13-14-26-22(28)18-7-3-5-15-6-4-8-19(21(15)18)23(26)29/h3-12H,2,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKGSWUMIUKJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate |
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